![molecular formula C3H7F2N B3266640 1,1-Difluoropropan-2-amine CAS No. 431-00-5](/img/structure/B3266640.png)
1,1-Difluoropropan-2-amine
Overview
Description
1,1-Difluoropropan-2-amine, also known by its IUPAC name 1,1-Difluoro-2-propanamine, is a chemical compound with the molecular formula C3H7F2N . It has an average mass of 95.091 Da and a monoisotopic mass of 95.054657 Da .
Molecular Structure Analysis
The molecular structure of 1,1-Difluoropropan-2-amine consists of three carbon atoms, seven hydrogen atoms, two fluorine atoms, and one nitrogen atom . The compound has a molar refractivity of 19.7±0.3 cm³ .Physical And Chemical Properties Analysis
1,1-Difluoropropan-2-amine has a boiling point of -16.1±10.2 °C and an index of refraction of 1.343 . It has one hydrogen bond acceptor and two hydrogen bond donors .Scientific Research Applications
Synthesis and Organic Reactions
- Dihydrofluoroalkylation of Amines : Utilizing sulfuryl fluoride, 1,1-difluoropropan-2-amine can be produced through a dihydrofluoroalkylation reaction, offering a range of applications in organic synthesis due to its functional group tolerance and efficiency (Epifanov et al., 2018).
Spectroscopy Studies
- NMR Spectroscopy : The compound's properties have been analyzed using nuclear magnetic resonance (NMR) spectroscopy, particularly in studying amine and HF complexes (Gouin et al., 1977).
Drug Discovery
- Chemoselective Synthesis in Drug Discovery : It has been employed in chemoselective synthesis processes for producing thiazoles, a class of compounds with significant potential in drug discovery programs (Colella et al., 2018).
Fluorescence Studies
- Fluorescence Assay Applications : 1,1-Difluoropropan-2-amine can be involved in reactions with fluorescence reagents like fluorescamine, aiding in the detection and quantification of primary amines in the picomole range (Udenfriend et al., 1972).
Material Sciences
- Synthesis of Perfluorochemicals : Its derivatives are explored in the synthesis of perfluorochemicals, which have applications in material sciences, particularly as blood substitutes (Ono et al., 1985).
Polymer Chemistry
- Functionalized Polyfluorene Derivatives : The compound has been used in the synthesis of polyfluorene derivatives with amine groups, which have applications in polymer chemistry, particularly in the formation of special surface morphologies for molecular ordering and device fabrication (Guo et al., 2009).
Safety and Hazards
The compound is classified under GHS07 and has a signal word of "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1,1-difluoropropan-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2N/c1-2(6)3(4)5/h2-3H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKXZAXLYWERGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoropropan-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.